4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile
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Overview
Description
4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile is an organic compound with the molecular formula C15H12FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzylamine with 4-cyanobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile
- 4-({[(3-Chlorophenyl)methyl]amino}methyl)benzonitrile
- 4-({[(3-Bromophenyl)methyl]amino}methyl)benzonitrile
Uniqueness
4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C15H13FN2 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
4-[[(3-fluorophenyl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C15H13FN2/c16-15-3-1-2-14(8-15)11-18-10-13-6-4-12(9-17)5-7-13/h1-8,18H,10-11H2 |
InChI Key |
RJVTVZOLWCUHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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